Methyl 2-(2-chloro-4-hydroxyphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chloro-4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMYMZSZEJWWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72766-07-5 | |
| Record name | methyl 2-(2-chloro-4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 2 Chloro 4 Hydroxyphenyl Acetate
Established Synthetic Routes
Traditional methods for synthesizing Methyl 2-(2-chloro-4-hydroxyphenyl)acetate primarily rely on two well-established chemical transformations: the esterification of the corresponding carboxylic acid and the selective halogenation of a precursor ester.
Esterification of 2-(2-chloro-4-hydroxyphenyl)acetic Acid
The most direct and conventional method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 2-(2-chloro-4-hydroxyphenyl)acetic acid. This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst.
Commonly used catalysts include mineral acids such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). koreascience.krprepchem.comgoogle.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess methanol is used, and sometimes water, the byproduct, is removed. For instance, a similar synthesis of methyl (2-hydroxyphenyl)acetate (B1239127) involves dissolving the parent acid in a solution of hydrogen chloride in methanol and stirring the mixture, often starting at room temperature and allowing it to proceed overnight. prepchem.com Another approach involves refluxing the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. koreascience.kr
A key challenge in this method is the potential for side reactions, and the use of large amounts of methanol and strong acids can lead to purification difficulties and waste generation. google.com
Table 1: Typical Conditions for Fischer Esterification of Phenylacetic Acids
| Parameter | Condition | Source |
| Starting Material | 2-(2-chloro-4-hydroxyphenyl)acetic acid | N/A |
| Reagent | Methanol (excess) | koreascience.krprepchem.com |
| Catalyst | Concentrated H₂SO₄ or HCl | koreascience.krprepchem.comgoogle.com |
| Temperature | Room Temperature to Reflux | koreascience.krprepchem.com |
| Reaction Time | 2 - 15 hours | koreascience.krprepchem.com |
Halogenation of Methyl 2-(4-hydroxyphenyl)acetate Precursors
An alternative established route involves the direct halogenation of a precursor, Methyl 2-(4-hydroxyphenyl)acetate. In this synthetic pathway, the ester is formed first from 4-hydroxyphenylacetic acid, and the chlorine atom is subsequently introduced onto the aromatic ring. google.com
The hydroxyl group (-OH) on the phenyl ring is a strongly activating, ortho-, para-directing group. Since the para-position is already substituted by the acetate (B1210297) side chain, electrophilic substitution, such as chlorination, is directed to the ortho positions (positions 2 and 6). To achieve mono-chlorination at the desired position 2, careful control of the reaction conditions and the choice of chlorinating agent are crucial.
Common chlorinating agents for phenols include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction is typically carried out in an inert solvent at controlled temperatures to prevent over-halogenation and the formation of dichlorinated byproducts. The selectivity can be influenced by the solvent, temperature, and the specific chlorinating reagent used.
Novel Approaches in Compound Synthesis
Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing complex molecules, including the use of transition metal catalysts and the application of green chemistry principles.
Transition Metal-Catalyzed Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions offer powerful and versatile methods for forming carbon-carbon bonds, providing alternative pathways for the synthesis of this compound. mdpi.comnih.gov These reactions can build the core structure of the molecule by coupling smaller, readily available fragments.
For example, a palladium-catalyzed Suzuki or Negishi coupling could be envisioned. A plausible Suzuki coupling strategy might involve the reaction of a (2-methoxycarbonylmethyl)phenylboronic acid derivative with a suitably protected 1,3-dichloro-4-hydroxybenzene. Alternatively, a Negishi coupling could involve reacting an organozinc reagent derived from methyl bromoacetate (B1195939) with a chlorinated hydroxyphenyl precursor in the presence of a palladium or nickel catalyst. mdpi.com These methods often exhibit high functional group tolerance and can proceed under mild conditions, but require the synthesis of specific organometallic and halogenated precursors. nih.gov
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Metal Catalyst | Coupling Partners | Potential Advantage | Source |
| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organoboron compound + Halide | Mild conditions, commercial availability of reagents | mdpi.com |
| Negishi Coupling | Palladium or Nickel | Organozinc compound + Halide | High reactivity and functional group tolerance | mdpi.com |
| Heck Reaction | Palladium | Alkene + Aryl Halide | Forms C-C bond at an unsaturated carbon | mdpi.com |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, these principles can be applied to existing routes to make them more environmentally benign.
For the esterification step, harsh mineral acid catalysts can be replaced with solid acid catalysts like silica (B1680970) chloride or reusable catalysts such as graphene oxide, which can be easily filtered out and recycled. organic-chemistry.org Enzymatic catalysis, using lipases in a solvent-free system, presents another green alternative for ester synthesis, often proceeding with high selectivity and under mild conditions. rsc.org
Optimization of Reaction Parameters in Preparative Chemistry
To maximize the efficiency of any synthetic route, the optimization of reaction parameters is essential. This involves systematically varying conditions to find the optimal balance that leads to the highest yield, purity, and reaction rate while minimizing byproducts and costs. rsc.org
For the esterification of 2-(2-chloro-4-hydroxyphenyl)acetic acid, key parameters to optimize include:
Temperature: Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions.
Catalyst Loading: The amount of acid catalyst needs to be sufficient to promote the reaction efficiently without causing unwanted side reactions or complicating purification.
Reactant Ratio: Varying the molar ratio of methanol to the carboxylic acid can shift the reaction equilibrium to favor product formation. google.com
Reaction Time: Monitoring the reaction progress over time helps determine the point of maximum conversion without allowing for the formation of degradation products. scielo.br
Factorial design experiments can be employed to systematically study the influence of multiple variables (e.g., temperature, time, catalyst concentration) on the reaction outcome, allowing for a more efficient optimization process than varying one factor at a time. rsc.org For instance, in the synthesis of other esters, optimizing these parameters has led to significant increases in yield, demonstrating the value of this approach. rsc.org
Catalyst Systems and Ligand Effects
The catalytic system employed is paramount in directing the course of the synthesis of this compound, particularly in reactions involving carbon-carbon bond formation, such as palladium-catalyzed carbonylative coupling reactions. The choice of both the metal center and the coordinating ligands dictates the catalyst's activity, stability, and selectivity.
Palladium-based catalysts are frequently utilized for the synthesis of arylacetates from aryl halides. The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by migratory insertion of carbon monoxide and subsequent alcoholysis to yield the final ester product. The nature of the phosphine (B1218219) ligands coordinated to the palladium center significantly influences each step of this cycle.
Electron-donating and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), have been shown to be effective in promoting the oxidative addition of aryl chlorides, which are often less reactive than their bromide or iodide counterparts. The steric bulk of these ligands facilitates the formation of a coordinatively unsaturated, highly reactive monoligated palladium species. The electron-donating nature of the ligand increases the electron density on the palladium center, which in turn promotes the oxidative addition step and enhances the rate of reductive elimination to release the final product.
The bite angle of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and Xantphos, also plays a crucial role. A wider bite angle can favor the reductive elimination step, leading to higher product yields. The selection of the appropriate ligand is therefore a critical parameter that needs to be optimized for the specific substrate, in this case, a substituted chlorophenol derivative.
For the esterification of the corresponding carboxylic acid, 2-(2-chloro-4-hydroxyphenyl)acetic acid, acid catalysts are commonly employed. Both homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, and heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), are effective. Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling.
Table 1: Effect of Different Catalyst Systems on Arylacetate Synthesis
| Catalyst System | Ligand | Substrate | Product Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Aryl Chloride | High | researchgate.net |
| Pd₂(dba)₃ | Xantphos | Aryl Bromide | Good to Excellent | |
| Sulfuric Acid | - | Carboxylic Acid | High | masterorganicchemistry.com |
Solvent Selection and Reaction Media Influence
The choice of solvent is another critical factor that can significantly impact the rate and outcome of the synthesis of this compound. The solvent's polarity, boiling point, and ability to solubilize reactants and catalysts are key considerations.
In palladium-catalyzed carbonylation reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used. These solvents can help to stabilize the charged intermediates in the catalytic cycle. However, the choice of solvent must be made carefully, as it can also influence side reactions. For instance, in the presence of water, the formation of the carboxylic acid as a byproduct can occur.
For the esterification of 2-(2-chloro-4-hydroxyphenyl)acetic acid, the alcohol reactant, methanol, can often serve as both the solvent and the reagent, particularly when used in large excess to drive the equilibrium towards the product side. In cases where a co-solvent is necessary, non-polar, inert solvents like toluene (B28343) or hexane (B92381) can be employed, especially in conjunction with methods for the continuous removal of water, such as a Dean-Stark apparatus, to favor ester formation.
The use of phase-transfer catalysts can be beneficial in biphasic reaction systems, facilitating the transfer of reactants between the aqueous and organic phases and thereby increasing the reaction rate.
Table 2: Influence of Solvents on Esterification Yield of Phenylacetic Acids
| Solvent | Relative Polarity | Product Yield (%) | Reference |
|---|---|---|---|
| Toluene | 0.099 | High | organic-chemistry.org |
| Benzene (B151609) | 0.111 | Moderate | organic-chemistry.org |
| 1,4-Dioxane | 0.164 | Low | organic-chemistry.org |
Temperature and Pressure Control in Reaction Efficiency
Temperature and pressure are fundamental process parameters that must be carefully controlled to ensure efficient and safe synthesis of this compound.
In palladium-catalyzed carbonylation reactions, the reaction temperature significantly affects the reaction rate. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesirable byproducts. The optimal temperature is a trade-off between achieving a reasonable reaction rate and maintaining catalyst stability and selectivity. For many palladium-catalyzed carbonylations of aryl halides, temperatures in the range of 80-120 °C are commonly employed.
The pressure of carbon monoxide is a critical parameter in carbonylation reactions. A sufficient partial pressure of CO is necessary to ensure its availability for the migratory insertion step. Typically, these reactions are carried out under a positive pressure of CO, often ranging from atmospheric pressure to several atmospheres. Increasing the CO pressure can increase the reaction rate up to a certain point, beyond which it may have a limited effect or even inhibit the reaction by leading to the formation of inactive palladium carbonyl species.
For Fischer esterification, the reaction is typically carried out at the reflux temperature of the alcohol or the solvent. masterorganicchemistry.com This allows for a constant reaction temperature and can also facilitate the removal of water as an azeotrope with the solvent, thereby driving the reaction to completion. The reaction is generally performed at atmospheric pressure.
Table 3: Effect of Temperature on Esterification of Phenylacetic Acid
| Temperature (°C) | Reaction Time (min) | Product Yield (%) | Reference |
|---|---|---|---|
| 50 | 240 | 20 | organic-chemistry.org |
| 80 | 240 | 50 | organic-chemistry.org |
| 110 | 240 | 80 | organic-chemistry.org |
Chemical Transformations and Derivatization Studies of Methyl 2 2 Chloro 4 Hydroxyphenyl Acetate
Reactions Involving the Ester Moiety
The ester group in methyl 2-(2-chloro-4-hydroxyphenyl)acetate is a key site for chemical modification, allowing for hydrolysis, transesterification, and amidation reactions.
The hydrolysis of an ester to its corresponding carboxylic acid is a fundamental organic reaction. In the case of this compound, this reaction would yield 2-(2-chloro-4-hydroxyphenyl)acetic acid and methanol (B129727). The reaction is typically slow in pure water but is catalyzed by the presence of acid or base. scribd.com
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the literature, the principles of ester hydrolysis are well-established. researchgate.net The rate of this reaction would be influenced by temperature, pH, and the concentration of the catalyst. scribd.comresearchgate.net The electronic effects of the substituents on the phenyl ring also play a role. The electron-withdrawing chloro group would slightly increase the electrophilicity of the ester's carbonyl carbon, potentially accelerating hydrolysis.
Table 1: Factors Influencing the Hydrolysis of this compound
| Factor | Effect on Reaction Rate | Mechanism |
| Acid Catalyst (e.g., HCl) | Increases rate | Protonation of the carbonyl oxygen enhances susceptibility to nucleophilic attack by water. |
| Base Catalyst (e.g., NaOH) | Increases rate | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon. |
| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed faster. |
| Substituents (Cl, OH) | Modifies rate | The electron-withdrawing nature of the chlorine atom can influence the reactivity of the ester group. |
Transesterification is a process where the ester group of a chemical compound is exchanged with an alcohol to form a new ester. This reaction is a valuable tool for creating a diverse range of ester analogs from a single starting material. For this compound, reaction with various alcohols in the presence of an acid or base catalyst can produce a library of different esters. organic-chemistry.org
The general reaction is as follows: 2-(2-chloro-4-hydroxyphenyl)acetate + R'OH ⇌ 2-(2-chloro-4-hydroxyphenyl)acetate-R' + CH₃OH
This method allows for the synthesis of analogs with varied alkyl or aryl groups (R'), which can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity. The use of microwave irradiation has been shown to significantly reduce reaction times for transesterification reactions. organic-chemistry.org
Table 2: Potential Ester Analogs via Transesterification
| Reactant Alcohol (R'OH) | Resulting Ester Analog | Potential Application |
| Ethanol | Ethyl 2-(2-chloro-4-hydroxyphenyl)acetate | Pro-drug development |
| Isopropanol | Isopropyl 2-(2-chloro-4-hydroxyphenyl)acetate | Altering solubility |
| Benzyl alcohol | Benzyl 2-(2-chloro-4-hydroxyphenyl)acetate | Introducing aromatic moiety |
| Polyethylene glycol (PEG) | PEGylated 2-(2-chloro-4-hydroxyphenyl)acetate | Improving pharmacokinetic properties |
The conversion of the ester moiety to an amide is another important derivatization strategy. This is typically achieved by reacting the methyl ester with a primary or secondary amine. This reaction is fundamental in medicinal chemistry for the generation of compound libraries for biological screening, as the amide bond is a key feature in many biologically active molecules.
The reaction of this compound with a diverse set of amines would produce a library of N-substituted 2-(2-chloro-4-hydroxyphenyl)acetamides. These reactions can be performed under various conditions, often requiring elevated temperatures or the use of catalysts. The resulting amides can have significantly different biological activities and properties compared to the parent ester. A related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, highlights the synthesis of such structures. researchgate.net
Table 3: Exemplary Amide Derivatives for Library Generation
| Reactant Amine | Resulting Amide | Potential Significance |
| Ammonia | 2-(2-chloro-4-hydroxyphenyl)acetamide | Primary amide scaffold |
| Methylamine | N-methyl-2-(2-chloro-4-hydroxyphenyl)acetamide | Simple secondary amide |
| Piperidine | 1-(2-(2-chloro-4-hydroxyphenyl)acetyl)piperidine | Introduction of a cyclic amine |
| Aniline | N-phenyl-2-(2-chloro-4-hydroxyphenyl)acetamide | Aryl amide derivative |
Reactions at the Halogen (Chlorine) Substituent
The chlorine atom on the aromatic ring of this compound is another site for chemical modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. libretexts.orglibretexts.org In this compound, the reactivity towards SNAr is influenced by the electronic effects of the substituents. The ester group, being electron-withdrawing, can activate the ring for nucleophilic attack, particularly when it is ortho or para to the leaving group.
The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom, leading to a wide range of substituted products.
Table 4: Potential Products via Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Resulting Product |
| Sodium methoxide (B1231860) (NaOCH₃) | Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate |
| Sodium thiophenoxide (NaSPh) | Methyl 2-(4-hydroxy-2-(phenylthio)phenyl)acetate |
| Pyrrolidine | Methyl 2-(4-hydroxy-2-(pyrrolidin-1-yl)phenyl)acetate |
| Sodium azide (B81097) (NaN₃) | Methyl 2-(2-azido-4-hydroxyphenyl)acetate |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The chlorine atom of this compound can serve as a handle for various palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used to form biaryl compounds. Reacting this compound with various arylboronic acids would yield a diverse array of biaryl derivatives. Microwave irradiation can be employed to accelerate these reactions. mdpi.commdpi.com
Table 5: Examples of Suzuki-Miyaura Coupling Products
| Boronic Acid | Catalyst/Base System (Example) | Product |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Methyl 2-(4-hydroxy-[1,1'-biphenyl]-2-yl)acetate |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | Methyl 2-(4'-methoxy-4-hydroxy-[1,1'-biphenyl]-2-yl)acetate |
| Pyridine-3-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | Methyl 2-(4-hydroxy-2-(pyridin-3-yl)phenyl)acetate |
Heck-Mizoroki Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction is a versatile method for forming carbon-carbon bonds and can be applied to this compound to introduce alkenyl substituents.
Table 6: Potential Heck Reaction Products
| Alkene | Catalyst/Base System (Example) | Product |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Methyl 2-(4-hydroxy-2-styrylphenyl)acetate |
| Methyl acrylate | PdCl₂(PPh₃)₂ / NaOAc | Methyl 3-(2-(2-methoxy-2-oxoethyl)-5-hydroxyphenyl)acrylate |
| 1-Octene | Pd(dba)₂ / P(t-Bu)₃ / Cs₂CO₃ | Methyl 2-(4-hydroxy-2-(oct-1-en-1-yl)phenyl)acetate |
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is a reliable method for the synthesis of arylalkynes. This compound can be coupled with various terminal alkynes to produce a range of alkynyl-substituted derivatives. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Table 7: Representative Sonogashira Coupling Products
| Terminal Alkyne | Catalyst System (Example) | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Methyl 2-(4-hydroxy-2-(phenylethynyl)phenyl)acetate |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | Methyl 2-(4-hydroxy-2-((trimethylsilyl)ethynyl)phenyl)acetate |
| 1-Heptyne | [DTBNpP]Pd(crotyl)Cl / TMP | Methyl 2-(4-hydroxy-2-(hept-1-yn-1-yl)phenyl)acetate |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a primary site for chemical modification in this compound. Its reactivity allows for a range of transformations, including etherification, esterification, and oxidation, which are fundamental for synthesizing various derivatives.
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers from an alcohol and an organohalide. wikipedia.org For a phenolic compound like this compound, this reaction proceeds by first deprotonating the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form a more nucleophilic phenoxide ion. chemistnotes.com
This phenoxide then acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction, attacking a primary alkyl halide (e.g., ethyl iodide) or another substrate with a good leaving group (like a tosylate). wikipedia.orgchemistnotes.combyjus.com The reaction involves a backside attack on the electrophilic carbon of the alkyl halide, resulting in the formation of an ether and the displacement of the halide ion. wikipedia.org To ensure a high yield of the ether product, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergo competing elimination reactions. pw.live
Interactive Table 1: Examples of Etherification Products
This table outlines potential ether derivatives synthesized from this compound using various alkylating agents via the Williamson ether synthesis.
| Alkylating Agent | Product Name |
| Methyl iodide (CH₃I) | Methyl 2-(2-chloro-4-methoxyphenyl)acetate |
| Ethyl bromide (C₂H₅Br) | Methyl 2-(2-chloro-4-ethoxyphenyl)acetate |
| Benzyl chloride (C₆H₅CH₂Cl) | Methyl 2-(4-(benzyloxy)-2-chlorophenyl)acetate |
| Allyl bromide (CH₂=CHCH₂Br) | Methyl 2-(4-(allyloxy)-2-chlorophenyl)acetate |
Esterification of the phenolic hydroxyl group is a common strategy in medicinal chemistry to create prodrugs. nih.gov Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in the body, often through enzymatic hydrolysis. nih.govresearchgate.net Masking a polar hydroxyl group as an ester can increase the lipophilicity of a molecule, which may enhance its absorption and membrane permeability. nih.gov
The synthesis of these ester derivatives typically involves reacting the phenol (B47542) with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. Esterase enzymes in the body, particularly in the liver, can then hydrolyze the ester bond to release the original phenolic compound. nih.gov This approach allows for controlled release and can potentially improve the pharmacokinetic profile of the parent molecule. researchgate.net
Interactive Table 2: Potential Ester Prodrugs and Derivatives
This table shows examples of ester derivatives that could be synthesized from the phenolic hydroxyl group of this compound.
| Acylating Agent | Product Name | Potential Application |
| Acetic Anhydride | Methyl 2-(4-acetoxy-2-chlorophenyl)acetate | Prodrug |
| Benzoyl Chloride | Methyl 2-(4-(benzoyloxy)-2-chlorophenyl)acetate | Prodrug/Derivative |
| Valeryl Chloride | Methyl 2-(2-chloro-4-(pentanoyloxy)phenyl)acetate | Prodrug |
| Succinic Anhydride | Methyl 2-(2-chloro-4-((4-oxo-4-hydroxybutanoyl)oxy)phenyl)acetate | Solubilizing Derivative |
The electron-rich nature of the phenolic ring makes it susceptible to oxidation. The oxidation of chlorophenols can proceed through various mechanisms, often involving the formation of a phenoxy radical as an initial step. dss.go.thuark.edu Anodic oxidation, for instance, can lead to the formation of a chlorophenol radical cation which then deprotonates. dss.go.th
Subsequent reactions can include further oxidation to form benzoquinone derivatives, ring-opening to yield aliphatic acids, and in some cases, polymerization leading to anode fouling in electrochemical setups. dss.go.thnih.gov The rate and products of oxidation are highly dependent on the reaction conditions, such as the oxidizing agent, pH, and the nature of other substituents on the aromatic ring. dss.go.thpsu.edu Studies on various chlorophenols have shown that the oxidation potential and reactivity are influenced by the number and position of chlorine atoms. uark.edupsu.edu For this compound, oxidation would likely initiate at the phenol moiety, potentially leading to quinone-type structures or degradation products.
Electrophilic Aromatic Substitution on the Phenyl Ring
The regioselectivity of EAS reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In this compound, three substituents influence the position of attack by an incoming electrophile:
-OH (hydroxyl) group at C4: This is a strongly activating, ortho, para-directing group. It increases the electron density of the ring through resonance, particularly at the positions ortho (C3, C5) and para (C6, which is already substituted) to it. byjus.commlsu.ac.in
-Cl (chloro) group at C2: This is a deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing because of electron donation from its lone pairs through resonance. It directs incoming electrophiles to its ortho (C3) and para (C5) positions.
-CH₂COOCH₃ (methyl acetate) group at C1: This group is generally considered weakly deactivating and its directing influence is less pronounced than that of the groups directly attached to the ring.
The powerful activating and directing effect of the hydroxyl group dominates. Both the -OH and -Cl groups direct incoming electrophiles to the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent chloro and methyl acetate (B1210297) groups. Therefore, electrophilic attack is most likely to occur at the less sterically hindered C5 position , which is ortho to the activating hydroxyl group and para to the chloro group. libretexts.org
Interactive Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
This table summarizes the expected major products from various EAS reactions on this compound, based on the directing effects of the substituents.
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | Dilute HNO₃ | Methyl 2-(2-chloro-4-hydroxy-5-nitrophenyl)acetate |
| Bromination | Br₂ in CS₂ | Methyl 2-(5-bromo-2-chloro-4-hydroxyphenyl)acetate |
| Sulfonation | H₂SO₄ | Methyl 2-(3-chloro-5-(methoxycarbonylmethyl)-4-hydroxybenzene-1-sulfonic acid) |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 2-(5-acetyl-2-chloro-4-hydroxyphenyl)acetate |
Stereochemical Aspects of Derivatization (If chiral centers are introduced)
The starting molecule, this compound, is achiral as it does not possess any stereocenters. However, chiral centers can be introduced through specific derivatization reactions, particularly at the α-carbon of the acetate side chain (the carbon atom between the phenyl ring and the carbonyl group).
One common strategy for introducing chirality is the enantioselective alkylation of the α-carbon. nih.gov This can be achieved by deprotonating the α-carbon with a strong base to form an enolate, which is then reacted with an electrophile in the presence of a chiral auxiliary or a chiral ligand. For phenylacetic acid derivatives, chiral lithium amides have been used as traceless auxiliaries to achieve high enantioselectivity in direct alkylation. nih.gov
Alternatively, if the ester group were to be modified into a ketone, enantioselective reduction using chiral catalysts or enzymes (e.g., ketoreductases) could produce a chiral alcohol. While this would require additional synthetic steps, it represents a viable pathway for creating stereochemically defined derivatives. Coupling the corresponding carboxylic acid (after hydrolysis of the methyl ester) with a chiral amine or alcohol would result in the formation of diastereomers, which could then potentially be separated. researchgate.net
Spectroscopic and Structural Characterization Techniques in Research on Methyl 2 2 Chloro 4 Hydroxyphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within a molecule.
¹H NMR for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms in a molecule. For Methyl 2-(2-chloro-4-hydroxyphenyl)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the methyl protons of the ester group, and the hydroxyl proton.
The aromatic region of the spectrum would be particularly informative. The proton on the carbon between the chloro and hydroxyl groups is expected to appear as a doublet. The proton ortho to the hydroxyl group and meta to the chloro group would likely present as a doublet of doublets, and the proton ortho to the chloro group would be a doublet. The chemical shifts of these aromatic protons are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the chloro and acetyl groups.
The methylene protons adjacent to the aromatic ring and the ester group would appear as a singlet, typically in the range of 3.6-3.8 ppm. The methyl protons of the ester group are also expected to be a sharp singlet, usually found at a similar chemical shift. The hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.8 - 7.3 | m |
| Methylene (-CH₂-) | ~ 3.7 | s |
| Methyl (-OCH₃) | ~ 3.7 | s |
| Hydroxyl (-OH) | Variable | br s |
Note: 's' denotes a singlet, 'm' denotes a multiplet, and 'br s' denotes a broad singlet. Predicted values are based on typical chemical shifts for similar structural motifs.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-175 ppm. The carbons of the aromatic ring will appear between approximately 115 and 155 ppm. The specific chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the chlorine atom will also experience a downfield shift. The methylene carbon and the methyl carbon of the ester group would have chemical shifts in the aliphatic region of the spectrum, typically around 40 ppm and 52 ppm, respectively.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~ 171 |
| Aromatic C-OH | ~ 155 |
| Aromatic C-Cl | ~ 125 |
| Aromatic CH | 115 - 132 |
| Methylene (-CH₂-) | ~ 40 |
| Methyl (-OCH₃) | ~ 52 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, this would be particularly useful in confirming the coupling relationships between the protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the aromatic ring and the methylene group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp absorption peak around 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester and the phenol (B47542) would be observed in the 1000-1300 cm⁻¹ range. The C-Cl stretch would likely appear as a weaker band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |
| Ester C=O | C=O stretch | 1730 - 1750 (strong, sharp) |
| Aromatic C-H | C-H stretch | > 3000 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
| Ester/Phenol C-O | C-O stretch | 1000 - 1300 |
| Alkyl C-H | C-H stretch | 2850 - 3000 |
| C-Cl | C-Cl stretch | 600 - 800 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.
Elucidation of Molecular Formula and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₉H₉ClO₃), the calculated monoisotopic mass is 200.02402 Da. uni.lu An HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.
The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 200. The presence of a chlorine atom would be indicated by an isotopic peak at [M+2]⁺ with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Common fragmentation patterns for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment ion at m/z 169. Another characteristic fragmentation would be the loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 141. Further fragmentation of the aromatic ring structure could also be observed.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 200 | Molecular Ion |
| [M+H]⁺ | 201.03130 | Protonated Molecule uni.lu |
| [M+Na]⁺ | 223.01324 | Sodiated Adduct uni.lu |
| [M-OCH₃]⁺ | 169 | Loss of methoxy group |
| [M-COOCH₃]⁺ | 141 | Loss of methoxycarbonyl group |
X-ray Crystallography for Solid-State Structure Determination
No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Consequently, crystallographic data such as crystal system, space group, unit-cell dimensions, and atomic coordinates for this specific compound are not available.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without a determined crystal structure, a definitive analysis of the crystal packing and specific intermolecular interactions, including hydrogen bonding and potential π-π stacking, for this compound cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No experimental UV-Vis absorption spectra for this compound have been reported in the reviewed literature. As a result, data regarding its electronic transitions, such as wavelengths of maximum absorption (λmax), are unavailable.
Computational and Theoretical Investigations of Methyl 2 2 Chloro 4 Hydroxyphenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system, yielding a wealth of information about its geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.netnih.gov For Methyl 2-(2-chloro-4-hydroxyphenyl)acetate, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would begin with geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The output would provide precise data on bond lengths, bond angles, and dihedral angles. For example, in a study on diorganotin(IV) 2-chloridophenylacetohydroxamate complexes, DFT was used to compute these geometric parameters, revealing a distorted octahedral geometry around the tin atom. nih.gov Similarly, for the target molecule, DFT would elucidate the spatial relationship between the substituted phenyl ring and the methyl acetate (B1210297) group.
The electronic structure analysis would reveal how electrons are distributed within the molecule. This includes the calculation of atomic charges (e.g., Mulliken charges), which indicate the partial positive or negative character of each atom, and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map is particularly valuable as it visualizes the regions of a molecule that are electron-rich (electronegative potential, typically colored red) and electron-poor (electropositive potential, colored blue), highlighting likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Angle | C-C-Cl | ~120° |
| Dihedral Angle | O=C-O-C | ~180° (for Z-conformation) |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, a HOMO-LUMO analysis would calculate the energies of these orbitals. The spatial distribution of the HOMO and LUMO would also be visualized, indicating which parts of the molecule are involved in electron donation and acceptance. In studies of similar phenolic compounds, the HOMO is often localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO may be distributed over the carbonyl group or other electron-withdrawing parts of the molecule. researchgate.netnih.gov This analysis helps in predicting how the molecule would interact with other reagents.
Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Note: The values are representative and derived from general principles, not from a specific study on this molecule.)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Correlates with ionization potential; indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Correlates with electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is typically run at the same level of theory. The results provide a set of vibrational modes, each with a specific frequency and intensity. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule.
For this compound, this analysis would predict the wavenumbers for key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the C-Cl stretch, and various vibrations of the aromatic ring. By comparing the computed spectrum with an experimentally obtained spectrum, one can confirm the molecular structure and the accuracy of the computational model. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations, so a scaling factor is commonly applied for better correlation. nih.gov Such studies on related organotin(IV) 2-chloridophenylacetohydroxamate complexes have shown good agreement between computed and experimental vibrational frequencies, substantiating the proposed molecular structures. nih.gov
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like the C-C bond connecting the phenyl ring and the acetate group in this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states for their interconversion.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. For a given reaction involving this compound, such as its synthesis or a subsequent transformation (e.g., hydrolysis or substitution), theoretical studies can map out the entire reaction coordinate.
This involves identifying and characterizing the structures and energies of reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can locate these TS structures and calculate their activation energies. For example, theoretical investigations into nucleophilic substitution reactions of related phenyl derivatives have detailed stepwise mechanisms, identifying tetrahedral intermediates and calculating the rate-limiting steps. rsc.org Such an analysis for reactions involving the target molecule would provide deep mechanistic insight that is often difficult to obtain through experimental means alone.
Molecular Docking and Interaction Modeling with Hypothetical Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). While not a measure of biological activity itself, it is a valuable theoretical tool for researching and predicting potential molecular interactions. jspae.comresearchgate.net
In a hypothetical scenario, this compound could be docked into the active site of a selected protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that approximates the binding free energy. The results would show the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, the phenyl ring could engage in π-π stacking, and the chlorine atom could form halogen bonds. Such studies on phenylacetic acid derivatives have been used to investigate their interactions with targets like DNA and various enzymes, providing insights into their potential binding modes. jspae.comresearchgate.net This theoretical approach is instrumental in the early stages of drug discovery for generating hypotheses about a molecule's potential interactions.
Applications of Methyl 2 2 Chloro 4 Hydroxyphenyl Acetate As a Research Scaffold and Precursor
Role in Combinatorial Chemistry and Library Synthesis
The structural framework of Methyl 2-(2-chloro-4-hydroxyphenyl)acetate makes it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. These libraries are crucial in high-throughput screening efforts to identify new drug leads and biological probes. The presence of two distinct functional groups, the phenol (B47542) and the ester, allows for sequential or orthogonal chemical modifications, enabling the generation of a large number of derivatives from a single core structure.
A notable example of this application involves the use of the isomeric compound, 3-chloro-4-hydroxyphenylacetic acid, which is first converted to its methyl ester, methyl (3-chloro-4-hydroxyphenyl)acetate. This scaffold was utilized to generate a 20-membered amide library through a solvent-free aminolysis procedure with a diverse set of primary amines. This approach highlights the utility of the chlorohydroxyphenylacetate core in creating a unique and drug-like chemical space for screening purposes. The resulting library of compounds was evaluated for various biological activities, demonstrating the power of this scaffold in generating novel molecular entities for drug discovery.
The general strategy for library synthesis using this compound would similarly involve the derivatization of its functional groups. The ester can be readily converted to amides, hydrazides, or other functionalities, while the phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce further diversity.
Table 1: Exemplary Amide Library Synthesis from a Phenylacetate (B1230308) Scaffold
| Scaffold | Reaction Type | Reagents | Number of Derivatives |
| Methyl (3-chloro-4-hydroxyphenyl)acetate | Aminolysis | Diverse primary amines | 20 |
This table illustrates a practical application of a closely related scaffold in generating a chemical library.
Precursor for Advanced Heterocyclic Systems and Aromatic Compounds
The chemical structure of this compound provides a versatile starting point for the synthesis of a variety of advanced heterocyclic systems and functionalized aromatic compounds. The interplay between the hydroxyl group, the chloro substituent, and the acetate (B1210297) side chain allows for a range of cyclization and condensation reactions.
One of the prominent applications of hydroxyphenylacetic acid derivatives is in the synthesis of benzofurans , a class of heterocyclic compounds found in many biologically active natural products and pharmaceuticals. Intramolecular cyclization reactions, often facilitated by the hydroxyl group, can lead to the formation of the benzofuran (B130515) ring system. For instance, derivatives of this compound could potentially undergo cyclization through reactions involving the acetate side chain, leading to substituted benzofuranones or other related heterocycles.
Another important class of heterocycles accessible from this precursor are coumarins . Coumarins are widely recognized for their diverse pharmacological properties. The synthesis of coumarins often involves the condensation of a phenol with a suitable three-carbon component. The 2-chloro-4-hydroxyphenyl moiety of the target compound can serve as the phenolic component in various coumarin (B35378) synthesis methodologies, such as the Pechmann condensation or the Perkin reaction, after appropriate modification of the acetate group.
The presence of the chloro and hydroxyl groups on the phenyl ring also allows for further functionalization to create a diverse array of substituted aromatic compounds. These substituents can direct further electrophilic aromatic substitution reactions or participate in cross-coupling reactions to build more complex molecular architectures.
Intermediate in Natural Product Total Synthesis and Analog Design
Phenylacetic acid derivatives are common structural motifs and key intermediates in the total synthesis of numerous natural products. The specific substitution pattern of this compound, with its chloro and hydroxyl groups, makes it a potentially valuable building block for the synthesis of halogenated natural products or their analogs.
While direct incorporation of this exact molecule into a known natural product synthesis may not be widely documented, the general utility of functionalized phenylacetic acids is well-established. These units can be elaborated into more complex structures found in alkaloids, polyketides, and other classes of natural products. The chloro-substituent can be a critical feature for biological activity or can serve as a handle for further chemical transformations.
Furthermore, in the context of analog design, this compound can be used to introduce a specific substitution pattern onto a known pharmacophore. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying a natural product's core structure to potentially enhance its potency, selectivity, or pharmacokinetic properties. The synthesis of natural product analogs is a cornerstone of medicinal chemistry, and scaffolds like this compound provide the chemical tools for such investigations.
Development of Chemical Probes and Molecular Tools for Research
Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target, such as a protein or enzyme, and produce a detectable signal. The development of such probes often relies on a modular design, incorporating a recognition element, a linker, and a reporter group (e.g., a fluorophore).
This compound possesses features that make it a suitable scaffold for the development of chemical probes. The phenolic hydroxyl group can be functionalized with a fluorophore or other reporter tags. The ester group can be modified to introduce a reactive group for covalent labeling of a target protein or to attach a recognition moiety that directs the probe to a specific biological molecule.
For example, the phenolic moiety is a common component of fluorescent dyes. By coupling the hydroxyl group of this compound with a suitable fluorophore precursor, it is possible to create novel fluorescent probes. The substitution pattern on the phenyl ring, including the chloro group, can be used to fine-tune the photophysical properties of the resulting probe, such as its excitation and emission wavelengths, quantum yield, and sensitivity to the local environment. These tailored probes can then be used for a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays.
Design and Synthesis of Functional Materials (e.g., polymers, dyes)
The reactivity of this compound also lends itself to the synthesis of functional materials, including polymers and dyes.
In polymer chemistry, the bifunctionality of this molecule allows it to act as a monomer or a chain modifier. The hydroxyl and ester groups can participate in polymerization reactions to form polyesters. The incorporation of the 2-chloro-4-hydroxyphenyl moiety into the polymer backbone can impart specific properties to the resulting material, such as altered thermal stability, solubility, and flame retardancy. The phenolic hydroxyl group can also be used as a site for post-polymerization modification, allowing for the attachment of other functional groups to the polymer chain. For instance, hydroxyl-functionalized polymers are of interest for various applications, including as adsorbents for environmental remediation, where they can bind to specific pollutants like chlorophenols. nih.gov
In the field of dye chemistry, phenolic compounds are common precursors for a wide range of colorants. The 4-hydroxyphenyl group in this compound can act as a coupling component in the synthesis of azo dyes. Through a diazotization-coupling reaction with a suitable diazonium salt, a variety of azo dyes with different colors and properties can be synthesized. The presence of the chloro-substituent on the aromatic ring can influence the final color of the dye and its fastness properties on various substrates.
Table 2: Potential Applications in Functional Material Synthesis
| Material Type | Role of this compound | Potential Properties of Resulting Material |
| Polyesters | Monomer | Modified thermal stability, solubility, flame retardancy |
| Azo Dyes | Coupling Component | Varied color and fastness properties |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
While classical methods for the synthesis of phenolic esters exist, future research must prioritize the development of more efficient and environmentally benign synthetic pathways. The focus should be on increasing yield, reducing waste, and minimizing energy consumption in line with the principles of green chemistry.
Key areas for investigation include:
Catalytic Approaches: Moving beyond stoichiometric reagents, the exploration of novel catalysts is paramount. This includes organocatalysts, transition metal catalysts, and biocatalysts (enzymes) that can facilitate the esterification of 2-chloro-4-hydroxyphenylacetic acid or related precursors under milder conditions.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel ("one-pot") would significantly improve efficiency by eliminating the need for intermediate purification steps, thus saving time, solvents, and resources.
Alternative Energy Sources: Investigating the use of microwave irradiation or sonication to accelerate reaction times and potentially improve yields compared to conventional heating methods.
Green Solvents: Shifting from traditional volatile organic compounds to more sustainable solvent systems, such as ionic liquids, supercritical fluids (like CO2), or bio-based solvents.
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Potential Advantages | Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening for suitable lipases/esterases, reaction optimization. |
| Organocatalysis | Metal-free, lower toxicity, stable to air and moisture. | Design of new acid/base catalysts for efficient esterification. |
| One-Pot Synthesis | Reduced waste, higher throughput, improved process economy. | Development of tandem or cascade reaction sequences. |
| Microwave-Assisted | Rapid heating, shorter reaction times, potential for higher yields. | Optimization of power, temperature, and time parameters. |
In-depth Mechanistic Studies of its Reactivity
A thorough understanding of the reaction mechanisms governing the reactivity of Methyl 2-(2-chloro-4-hydroxyphenyl)acetate is crucial for controlling its chemical transformations and designing rational synthetic strategies. The interplay between the electron-withdrawing chloro group, the electron-donating hydroxyl group, and the ester functionality dictates its behavior.
Future mechanistic studies should focus on:
Kinetic Analysis: Performing detailed kinetic studies of its key reactions (e.g., hydrolysis, etherification, electrophilic aromatic substitution) to determine reaction orders, rate constants, and activation energies.
Isotopic Labeling: Employing isotopic labeling (e.g., using ¹⁸O in the hydroxyl or ester group) to trace the path of atoms during reactions, providing definitive evidence for proposed mechanisms.
Computational Analysis: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and visualize orbital interactions. This can provide insights that are difficult to obtain experimentally. mdpi.com
Exploration of Novel Derivatization Pathways
The true value of a chemical building block lies in its versatility. Future research should systematically explore novel ways to derivatize this compound at its various reactive sites to generate libraries of new compounds with potentially interesting properties.
O-Alkylation and O-Acylation: While standard reactions, high-throughput screening of various alkylating and acylating agents under different catalytic conditions could yield novel ethers and esters.
Aromatic Ring Functionalization: Investigating further electrophilic substitution reactions (e.g., nitration, sulfonation, Friedel-Crafts reactions) on the phenyl ring. The directing effects of the existing substituents would be a key area of study.
Coupling Reactions: Employing the phenolic hydroxyl group in modern cross-coupling reactions, such as Buchwald-Hartwig or Ullmann couplings, to form C-O bonds with various aryl or vinyl partners.
Polymerization: Using the molecule as a monomer or a precursor to a monomer for the synthesis of novel polyesters or polycarbonates.
Table 2: Potential Derivatization Reactions
| Reactive Site | Reaction Type | Potential Products |
|---|---|---|
| Phenolic -OH | Etherification | Aryl ethers, alkyl ethers |
| Phenolic -OH | Esterification | Aryl esters |
| Ester -COOCH₃ | Amidation | Amides |
| Aromatic Ring | Electrophilic Substitution | Nitrated, halogenated, or acylated derivatives |
| Aromatic Ring | Cross-Coupling | Biaryl ethers |
Integration into Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis and derivatization of this compound from traditional batch processing to continuous-flow systems offers significant advantages in terms of safety, control, and scalability. mdpi.comnih.gov
Future work in this area should involve:
Development of Flow Protocols: Designing and optimizing continuous-flow reactor setups for the synthesis of the target molecule. This includes selecting appropriate reactors (e.g., packed-bed, microreactors), pumps, and in-line purification techniques. mdpi.com
Telescoped Synthesis: Creating multi-step flow sequences where the output of one reactor is directly fed into the next, enabling the synthesis of complex derivatives in a continuous, uninterrupted process. researchgate.net
Automated Synthesis: Integrating the flow chemistry setup with automated control systems and robotics. nih.gov This would enable high-throughput synthesis and screening of derivatives by systematically varying reactants, catalysts, and reaction conditions, accelerating the discovery of new molecules with desired properties. chemrxiv.org
Advanced Spectroscopic Characterization under Non-Standard Conditions
While standard spectroscopic data (NMR, IR, MS) provides a baseline characterization, applying advanced techniques under non-standard conditions can reveal deeper insights into the molecule's structure, dynamics, and interactions.
Prospective research includes:
Variable-Temperature NMR (VT-NMR): Studying the compound at different temperatures to investigate conformational changes, restricted bond rotations, or intermolecular interactions like hydrogen bonding.
Solid-State NMR (ssNMR): Analyzing the compound in its crystalline or solid state to determine its packing structure and identify different polymorphs, which can have different physical properties.
Advanced Mass Spectrometry: Using techniques like Ion Mobility-Mass Spectrometry (IM-MS) to separate and characterize isomers or conformers based on their size and shape, in addition to their mass-to-charge ratio.
Time-Resolved Spectroscopy: Employing pump-probe spectroscopic techniques (e.g., transient absorption spectroscopy) to monitor the formation and decay of short-lived intermediates in photochemical reactions involving the compound.
Multi-scale Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. mtu.edu Future computational work on this compound should embrace multi-scale modeling approaches. frontiersin.orgnih.gov
This involves:
Quantum Mechanics (QM): Using high-level QM methods to accurately calculate electronic structure, spectroscopic properties (NMR, IR spectra), and reaction energetics.
Molecular Mechanics (MM): Employing MM force fields to simulate the behavior of large systems, such as the compound in a solvent or interacting with a polymer matrix or biological macromolecule.
Hybrid QM/MM Methods: Utilizing QM/MM approaches to study reactions or interactions in complex environments. nih.govuit.no In this method, the chemically active region (e.g., the reacting molecule) is treated with accurate QM methods, while the surrounding environment (e.g., solvent molecules) is described with computationally less expensive MM methods. uit.no This allows for the simulation of realistic systems while maintaining computational feasibility.
By pursuing these diverse and interconnected research avenues, the scientific community can build a comprehensive understanding of this compound, paving the way for its application in novel and innovative technologies.
Q & A
Q. Methodological Answer :
- Temperature Control : Lowering reaction temperature (0–5°C) during Friedel-Crafts acylation reduces side reactions (e.g., over-acylation) .
- Catalyst Screening : Use of zeolites or ionic liquids improves regioselectivity in hydroxylated aromatic systems .
- In Situ Protection : Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before esterification prevents undesired oxidation .
Q. Key Data Contradictions :
Basic: What analytical techniques confirm the molecular structure of this compound?
Q. Methodological Answer :
Q. Methodological Answer :
- Dynamic NMR : Resolves tautomerism or rotational barriers (e.g., hydroxyl group rotation affecting chemical shifts) .
- Density Functional Theory (DFT) : Computes theoretical NMR/IR spectra to cross-validate experimental data .
Case Study :
In , disorder in hydroxyl group positioning required occupancy refinement (0.53:0.47 ratio) to reconcile X-ray and NMR results.
Basic: What methods assess purity and stability under storage conditions?
Q. Methodological Answer :
Q. Methodological Answer :
- Molecular Docking : Screens against targets like cytochrome P450 or kinase enzymes using AutoDock Vina .
- 3D-QSAR Models : Relate substituent effects (e.g., chloro vs. fluoro analogs) to bioactivity .
Example :
highlights fluorophenyl derivatives binding to β-adrenergic receptors via hydrogen bonding with Ser-203.
Advanced: How to resolve low solubility in aqueous buffers for in vitro assays?
Q. Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1%) with Tween-80 to maintain colloidal stability .
- Pro-drug Design : Introduce phosphate esters for enhanced solubility, later cleaved by phosphatases .
Basic: What safety protocols are critical during handling?
Q. Methodological Answer :
- PPE : Nitrile gloves, face shields, and fume hoods to prevent dermal/ocular exposure .
- Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: What mechanistic insights explain its role in radical scavenging or antioxidant assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
